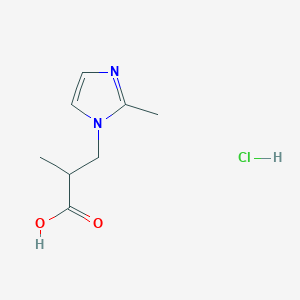

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Description

Background and Significance

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride represents a notable advancement in the field of imidazole-containing organic compounds, serving as a critical building block in modern pharmaceutical chemistry. This compound belongs to the broader class of imidazole-substituted propanoic acids, which have gained considerable attention due to their diverse biological activities and structural versatility. The hydrochloride salt form enhances the compound's stability and water solubility characteristics, making it particularly suitable for research applications and potential therapeutic development.

The significance of this compound lies in its unique molecular architecture, which combines the pharmacologically important imidazole ring system with a propanoic acid moiety. Imidazole rings are fundamental components in numerous biological systems, serving critical roles in enzymatic catalysis, protein structure stabilization, and cellular signaling pathways. The presence of the 2-methyl substituent on the imidazole ring introduces additional steric and electronic effects that can modulate the compound's interaction with biological targets, potentially leading to enhanced selectivity and efficacy in therapeutic applications.

The structural complexity of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride allows for diverse chemical modifications and functionalization strategies. This versatility makes it an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents with improved pharmacological profiles. The compound's ability to undergo various chemical transformations, including esterification, amidation, and substitution reactions, provides researchers with numerous opportunities to explore structure-activity relationships and optimize biological activity.

Table 1: Key Physical and Chemical Properties of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C8H13ClN2O2 |

| Molecular Weight | 204.65 g/mol |

| Chemical Abstract Service Number | 1171540-72-9 |

| International Union of Pure and Applied Chemistry Name | 2-methyl-3-(2-methylimidazol-1-yl)propanoic acid hydrochloride |

| Solubility | Enhanced water solubility due to hydrochloride salt formation |

| Stability | Improved stability compared to free acid form |

Historical Context of Imidazole-Substituted Propanoic Acids

The development of imidazole-substituted propanoic acids has its roots in the broader history of imidazole chemistry, which began with the first synthesis of imidazole by Heinrich Debus in 1858. Debus achieved this landmark synthesis through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline before the term "imidazole" was coined by German chemist Arthur Rudolf Hantzsch in 1887. This foundational work established the chemical basis for understanding imidazole reactivity and laid the groundwork for future developments in imidazole-containing compounds.

The recognition of imidazole's biological importance became apparent through the discovery of naturally occurring imidazole-containing compounds, particularly histidine and its metabolites. Research into histidine metabolism revealed the formation of various imidazole propanoic acid derivatives, including imidazole propionic acid, which is produced from histidine via urocanate intermediate in gut microbiota by the enzyme urocanate reductase. This natural occurrence of imidazole propanoic acid derivatives highlighted their potential biological significance and sparked interest in synthetic analogs.

The evolution of imidazole chemistry throughout the 20th century led to the development of numerous pharmaceutical agents containing imidazole rings. Notable examples include the breakthrough antihistamine drug cimetidine, which demonstrated the therapeutic potential of imidazole-containing compounds and established imidazole as a privileged structure in medicinal chemistry. The success of cimetidine and subsequent imidazole-based drugs, including antifungal agents like ketoconazole and cardiovascular medications such as losartan, validated the importance of imidazole chemistry in drug development.

The specific development of methylated imidazole propanoic acid derivatives emerged from efforts to modify the electronic and steric properties of parent imidazole compounds. The introduction of methyl substituents on both the imidazole ring and the propanoic acid chain represents a strategic approach to fine-tune molecular properties and enhance biological activity. These modifications can affect the compound's binding affinity, selectivity, and metabolic stability, making them valuable tools for pharmaceutical research.

Table 2: Historical Milestones in Imidazole Chemistry Development

| Year | Milestone | Significance |

|---|---|---|

| 1858 | First synthesis of imidazole by Heinrich Debus | Established fundamental imidazole chemistry |

| 1887 | Naming of "imidazole" by Arthur Rudolf Hantzsch | Standardized nomenclature for the compound class |

| 1953 | Discovery of azomycin antibiotic | First recognition of imidazole's antimicrobial potential |

| 1976 | Development of cimetidine | Demonstrated therapeutic potential of imidazole derivatives |

| 2000s | Synthesis of methylated imidazole propanoic acids | Advanced structure-activity relationship studies |

Research Objectives and Scope

The primary objective of current research involving 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride focuses on understanding its chemical properties, biological activities, and potential therapeutic applications. This comprehensive investigation encompasses multiple aspects of the compound's behavior, ranging from fundamental chemical characterization to advanced biological evaluation in various experimental systems. The research aims to establish a complete profile of the compound's properties that can guide future development efforts and optimization strategies.

Chemical characterization studies form a crucial component of the research objectives, involving detailed analysis of the compound's structural features, stability profiles, and reactivity patterns. These investigations include spectroscopic characterization using nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy to confirm molecular structure and purity. Additionally, stability studies under various conditions help determine optimal storage and handling procedures, while reactivity studies explore potential chemical transformations that could be utilized for further derivatization.

Biological activity evaluation represents another major research objective, encompassing studies of the compound's interaction with cellular systems and potential therapeutic targets. Research has indicated that the compound may exhibit pharmacological effects through its interaction with biological systems, particularly in areas involving enzymatic activities and protein functions. These studies involve assessment of the compound's effects on various cellular pathways, enzyme inhibition or activation, and potential therapeutic mechanisms.

The scope of current research extends to exploring the compound's potential applications in pharmaceutical development, particularly as a lead compound for new drug discovery efforts. This includes structure-activity relationship studies to understand how different substituents affect biological activity, as well as optimization efforts to enhance desired properties while minimizing unwanted effects. The research also encompasses comparative studies with related imidazole derivatives to identify unique features and advantages of this specific compound.

Table 3: Research Focus Areas and Methodological Approaches

| Research Area | Methodological Approach | Expected Outcomes |

|---|---|---|

| Chemical Characterization | Spectroscopic analysis, stability testing | Complete structural and stability profile |

| Biological Activity Assessment | Cellular assays, enzyme interaction studies | Pharmacological activity profile |

| Structure-Activity Relationships | Comparative analysis with analogs | Optimization guidelines for derivative design |

| Therapeutic Potential Evaluation | Preclinical testing models | Assessment of drug development potential |

| Synthetic Methodology Development | Reaction optimization, scale-up studies | Improved synthesis protocols |

Properties

IUPAC Name |

2-methyl-3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6(8(11)12)5-10-4-3-9-7(10)2;/h3-4,6H,5H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUSGRRAXUVNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities. They are known to interact with various targets, leading to their diverse biological effects.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride, also known as 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride, is a compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on various research findings.

- IUPAC Name : 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

- Molecular Formula : C7H10N2O2·HCl

- Molecular Weight : 190.63 g/mol

- CAS Number : 1214028-80-4

- Physical Form : Solid

Biological Activity Overview

The biological activity of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride has been investigated through various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study examining various synthesized monomeric alkaloids demonstrated that imidazole derivatives possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains including Bacillus subtilis and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Anticancer Activity

The anticancer properties of this compound have also been explored through in vitro studies focusing on various cancer cell lines. For instance, a study reported that certain imidazole derivatives exhibited selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while showing lesser effects on pulmonary adenocarcinoma (A549) cells .

The results indicated that the compound significantly decreased cell viability in Caco-2 cells compared to untreated controls, suggesting its potential as a therapeutic agent for specific cancer types.

| Cell Line | Cell Viability (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | Not significant | N/A |

The mechanism by which imidazole-containing compounds exert their biological effects often involves the modulation of enzyme activities and interference with cellular signaling pathways. For example, some studies have suggested that these compounds can inhibit key enzymes involved in cell proliferation and survival, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on various imidazole derivatives demonstrated that those similar to 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride showed promising results against common pathogens, reinforcing the need for further exploration in drug development .

- Cytotoxicity in Cancer Cells : In vitro tests indicated that this compound could selectively target cancer cells with minimal toxicity to normal cells, highlighting its potential for targeted cancer therapy .

- Structure Activity Relationship (SAR) : Investigations into the SAR of imidazole derivatives revealed that modifications to the imidazole ring significantly influence their biological activity, suggesting pathways for optimizing efficacy through chemical synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets, particularly in the context of enzyme inhibition or receptor modulation. For instance, imidazole derivatives are known to exhibit significant biological activity, including anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties against various bacterial strains. While specific data on 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is limited, similar compounds have shown promise in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Biochemical Research

The compound has been utilized in proteomics research due to its ability to modify proteins and peptides. Its imidazole group can facilitate interactions with metal ions, making it useful in studies involving metalloproteins.

Case Study: Protein Interaction Studies

In biochemical assays, compounds with imidazole functionalities have been shown to stabilize certain protein conformations or influence enzymatic activity. For example, research involving histidine-tagged proteins has highlighted how imidazole derivatives can enhance purification processes through affinity chromatography.

Drug Development

The structural features of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride make it a candidate for further development as a drug lead compound. Its ability to act on specific biological pathways can be explored for treating conditions such as cancer or metabolic disorders.

Case Study: Drug Design

Recent advancements in drug design have focused on modifying existing compounds to improve their efficacy and reduce side effects. The incorporation of imidazole rings into drug scaffolds has led to enhanced bioactivity and selectivity towards target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs—a propanoic acid core and substituted imidazole—are shared with several analogs. A comparative analysis is provided below:

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound likely improves water solubility compared to non-ionic analogs like Compound 14b, which has a high melting point (279.4°C) due to its rigid benzimidazole core . L-Histidine HCl’s zwitterionic nature further enhances solubility, a feature absent in the target compound .

Key Research Findings and Challenges

Substituent Position Effects : The target compound’s imidazole substituent at the β-position contrasts with L-histidine’s γ-position imidazole, which may alter receptor binding or metabolic stability .

Salt vs. Free Acid : The hydrochloride salt enhances solubility but may limit blood-brain barrier penetration compared to neutral NSAIDs .

Synthetic Complexity : Bulky substituents (e.g., Compound 9’s chlorotrityl group) complicate synthesis but improve yield and stability .

Preparation Methods

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 2-methylimidazole, trimethylene carbonate |

| Solvent | Toluene |

| Key Reaction | Nucleophilic ring-opening alkylation |

| Reaction Conditions | Reflux, 5 hours |

| Intermediate | 3-(2-methyl-1H-imidazol-1-yl)propan-1-ol |

| Intermediate Yield | 76% |

| Subsequent Steps | Oxidation to acid, hydrochloride salt formation |

| Analytical Techniques | 1H NMR, elemental analysis |

| Applications | Pharmaceutical research, amino acid derivative synthesis |

Q & A

Q. What synthetic strategies are employed for the preparation of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride?

Methodological Answer: The synthesis typically involves coupling reactions between imidazole derivatives and propanoic acid precursors. A key intermediate, such as 3-(2-methyl-1H-imidazol-1-yl)propanenitrile (CAS: 21392-51-8), is often synthesized via nucleophilic substitution or alkylation reactions. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by salt formation with HCl, yields the hydrochloride salt. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize by-products. For example, intermediates like those in and highlight the use of boronic acids or nitrile derivatives in multi-step syntheses .

Q. How is the purity of this compound typically assessed, and what analytical techniques are recommended?

Methodological Answer: Purity assessment employs a combination of chromatographic and spectroscopic methods:

- HPLC/LCMS : Retention time (Rt) and mass-to-charge ratio (m/z) comparisons ensure identity and purity thresholds (>98%, as in ).

- NMR Spectroscopy : Proton environments (e.g., imidazole ring protons at δ 7.2–8.3 ppm and methyl groups at δ 2.1–2.9 ppm) confirm structural integrity (see for analogous compounds).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against calculated values (e.g., reports ±0.1% deviation).

| Technique | Key Parameters | Example from Evidence |

|---|---|---|

| LCMS | m/z, Rt | m/z=410 [M+H], Rt=1.05 min |

| H-NMR | δ (ppm), splitting | δ 2.15 (s, 3H, CH) |

| Elemental Analysis | %C, %H, %N | C: 66.24% (found) vs. 66.25% (calcd) |

Q. What are the key considerations for ensuring the stability of this compound during storage?

Methodological Answer: Stability is influenced by hydration states, pH, and temperature:

- Hydration : The hydrochloride salt may form hydrates (e.g., monohydrate in ). Storage in desiccators with anhydrous CaCl prevents unintended hydration .

- Temperature : Long-term stability requires storage at –20°C, as higher temperatures accelerate degradation (e.g., notes sensitivity to heat).

- pH Sensitivity : Aqueous solutions should be buffered near pH 4–6 to avoid imidazole ring protonation/deprotonation equilibria, which alter reactivity () .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in the hydrochloride salt form of this compound?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution of the crystal lattice. For example:

- Space Group Determination : resolves a related imidazole-propanoic acid derivative in the monoclinic P2/c space group.

- Hydrogen Bonding : The hydrochloride salt’s Cl ion forms hydrogen bonds with imidazole NH and carboxylic acid groups, stabilizing the crystal structure.

- Twinning Analysis : SHELXD/SHELXE can address twinning issues in high-symmetry crystals () .

Q. What methodologies are recommended for investigating pH-dependent hydration equilibria in aqueous solutions of this compound?

Methodological Answer: Hydration studies combine computational and experimental approaches:

- UV-Vis Spectroscopy : Monitors gem-diol formation (e.g., 2-imidazol-carboxaldehyde in shows λ shifts at varying pH).

- Computational Chemistry : Density Functional Theory (DFT) calculates equilibrium constants (K) for hydration steps. highlights pH-dependent equilibria where the imidazole ring’s protonation state influences aldehyde reactivity .

- NMR Titration : H and C NMR track chemical shift changes (e.g., carboxylic acid resonance at δ 170–175 ppm) as pH modulates hydration .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Methodological Answer: Discrepancies arise from impurities, tautomerism, or dynamic equilibria:

- Impurity Profiling : LCMS identifies by-products (e.g., uses m/z=277.77 for chlorotrityl fragments).

- Tautomerism Analysis : Variable-temperature NMR (e.g., –40°C to 25°C) stabilizes imidazole tautomers for clearer splitting patterns ().

- Dynamic NMR : For pH-sensitive compounds, buffer systems lock chemical exchange rates, resolving overlapping peaks () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.